Tetrangomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

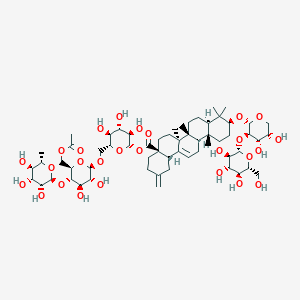

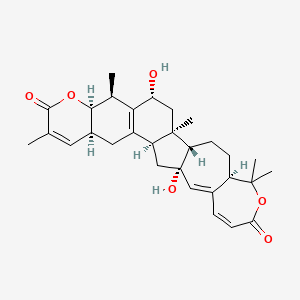

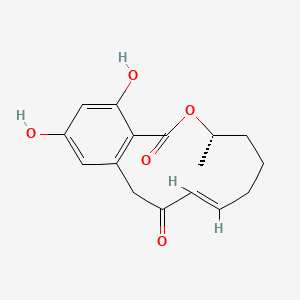

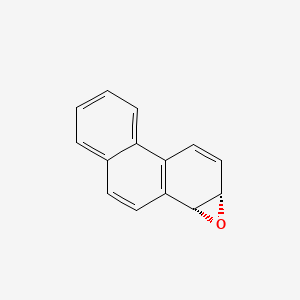

Tetrangomycin is an angucycline antibiotic that is 3,4-dihydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 3 and 8 and a methyl group at position 3 (the 3R stereoisomer) ring system. It is an antibiotic isolated from Streptomyces sp. It is a member of phenols, a tertiary alcohol, a cyclic ketone and an angucycline antibiotic.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

Tetrangomycin, isolated from Streptomyces sp. CAH29, demonstrates significant antibacterial and antifungal activities. It exhibits antimicrobial properties against Staphylococcus aureus, Streptococcus pyogenes, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. The mechanism of action includes binding to the dehydrosqualene synthase enzyme of MRSA, suggesting potential as an anti-MRSA agent (Özakin et al., 2016).

Anticancer Properties

This compound has been found to possess anticancer properties. It decreases cytokine expression levels, including both pro-inflammatory (interleukin 1B, interleukin 2, tumor necrosis factor, interleukin L6) and anti-inflammatory (interleukin 10) cytokines, in adenocarcinomic human alveolar basal epithelial and human prostate adenocarcinoma cell lines. It also reduces Caspase 8 and 3 mRNA levels in these cells, indicating potential immunosuppressive functions and applications in cancer treatment (Özakin et al., 2016).

Antioxidant Activity

This compound also shows moderate free radical scavenging activity, which is indicative of its potential use as an antioxidant (Özakin et al., 2016).

Agricultural Applications

In the agricultural sector, this compound has potential uses due to its antifungal activity against various plant pathogens. Studies have shown its effectiveness in controlling diseases in crops like pepper and kiwifruit, indicating its potential role as an eco-friendly pesticide (Gao et al., 2018), (Ma et al., 2018), (Wang et al., 2021).

Synthesis and Structural Elucidation

Research has also been conducted on the synthesis and structural elucidation of this compound, providing insights into its chemical properties and potential modifications for enhanced efficacy (Landells et al., 2003), (Moodie and Larsen, 2014).

Plant Growth Regulation

Non-medical application antibiotics, including tetramycins A and B, have been investigated for their plant growth-regulating activities. These antibiotics exhibit growth-promoting activities and are considered as eco-friendly biopreparations, suggesting their use in enhancing agricultural crop yields (Boikova et al., 2019).

Propiedades

Fórmula molecular |

C19H14O5 |

|---|---|

Peso molecular |

322.3 g/mol |

Nombre IUPAC |

(3R)-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3/t19-/m1/s1 |

Clave InChI |

UGEKKXLEYACFTD-LJQANCHMSA-N |

SMILES isomérico |

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

SMILES canónico |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

Sinónimos |

tetrangomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)